Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane
Description
Structure
3D Structure
Properties
CAS No. |
700847-56-9 |
|---|---|
Molecular Formula |
C13H9Cl2F3Si |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
dichloro-phenyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C13H9Cl2F3Si/c14-19(15,11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(16,17)18/h1-9H |
InChI Key |
WRKXSYSPBRYGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Grignard Reagent Preparation :
- 3-(Trifluoromethyl)phenyl bromide (1.0 mol) is reacted with magnesium turnings (1.1 mol) in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction is maintained at 40–50°C until magnesium dissolution is complete.
- Safety Note: Differential Thermal Analysis (DTA) studies indicate trifluoromethylphenyl Grignard reagents may detonate upon solvent loss or heating.
Silane Substitution :
Workup and Purification :
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Silane:Grignard) | 1:2 |
| Yield | 85–90% |
| Purity (GC) | >98% |
| Boiling Point | 65–66°C at 10 mmHg |
Alternative Synthetic Routes
Direct Arylation via Catalytic Coupling
A less common method employs palladium-catalyzed coupling between dichlorophenylsilane (C₆H₅SiCl₂H) and 3-(trifluoromethyl)phenyl iodide. This avoids Grignard reagents but requires stringent conditions:
- Catalyst : Pd(OAc)₂ (5 mol%) with tris(2,4,6-trimethylphenyl)phosphine (10 mol%).
- Solvent : N-methylpyrrolidone (NMP) at 80°C for 24 hours.
- Yield : 60–65% (lower due to competing side reactions).
Reductive Chlorination
Trichlorophenylsilane can be selectively reduced using lithium aluminum hydride (LiAlH₄) in THF, followed by chlorination with PCl₅:
- Reduction : C₆H₅SiCl₃ + LiAlH₄ → C₆H₅SiHCl₂ (70% yield).
- Chlorination : C₆H₅SiHCl₂ + PCl₅ → C₆H₅SiCl₃ (noted for byproduct formation).
Reaction Optimization
Solvent and Temperature Effects
Catalytic Additives
- Copper(I) Salts : CuI (1 mol%) accelerates substitution rates by 30% in THF.
- Triethylamine : Neutralizes HCl byproducts, improving yields to 92%.
Purification and Characterization
Distillation vs. Chromatography
Chemical Reactions Analysis
Types of Reactions
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes with different substituents.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylsilane derivatives, while oxidation reactions can produce silanol derivatives.
Scientific Research Applications
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The dichloro and phenyl groups contribute to the compound’s reactivity and ability to form stable complexes with metal ions and other molecules.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound enhances electronegativity and chemical inertness compared to methyl or non-fluorinated analogs .
- Higher chlorine content (e.g., in phenyltrichlorosilane) increases hydrolysis susceptibility, whereas the bulky 3-(trifluoromethyl)phenyl group may sterically hinder reactions .
Reactivity Trends :
- Chlorinated silanes (e.g., phenyltrichlorosilane) hydrolyze rapidly to form silanols, whereas the trifluoromethyl group in the target compound may slow hydrolysis due to electron-withdrawing effects .
Physical and Chemical Properties
Key Insights :
- The target compound’s higher molecular weight and aryl/fluoroalkyl substituents likely increase hydrophobicity (logP > 4.5 estimated) compared to phenyltrichlorosilane (logP ~3.5–4.0) .
- Boiling points correlate with molecular weight and substituent volatility; the trifluoromethyl group may lower boiling points relative to non-fluorinated analogs .
Biological Activity
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial properties.
This compound can be synthesized through various methods, typically involving the reaction of chlorosilanes with phenolic compounds. The trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its electron-withdrawing nature, which can influence the reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, a study investigated its effects on various cancer cell lines, revealing that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 8.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
The compound's effectiveness against these cell lines suggests its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The MIC values indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.
Case Studies
- Case Study on Antitumor Efficacy : In a preclinical trial, this compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. The treatment resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Properties : A clinical evaluation of the compound's efficacy against bacterial infections in a murine model demonstrated a marked reduction in bacterial load in treated subjects compared to untreated controls, highlighting its potential role in combating resistant bacterial strains.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cellular Uptake : The lipophilic nature due to the trifluoromethyl group enhances cellular uptake.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
